REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.N([O-])=O.[Na+].O.O.O.[C:21]([O-])(=[O:23])C.[Na+].C=O.Cl.NO.[Na].S([O-])([O-])=O.C([O-])(=O)C.[Na+]>O.C1(C)C=CC=CC=1>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[CH:21]=[O:23] |f:2.3,4.5.6.7.8,10.11,14.15,^1:30|
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Name
|
|
Quantity
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1100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1Cl)C(F)(F)F
|
Name
|
|
Quantity
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260 mL
|
Type
|
reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
2330 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
ice
|
Quantity
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450 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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80 g
|
Type
|
reactant
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Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
131.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
255 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
cupric sulfate pentahydrate
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour at 0°-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
The undissolved substance is separated
|
Type
|
DISTILLATION
|
Details
|
(distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride)
|
Type
|
ADDITION
|
Details
|
the solution of the diazonium salt is added
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Type
|
STIRRING
|
Details
|
while stirring at 10°-20° C. to a solution of formaldoxime (
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Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
It is then distilled with steam
|
Type
|
EXTRACTION
|
Details
|
the distillate extracted with benzene
|
Type
|
WASH
|
Details
|
The extract is washed with a 5% sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 200 ml ether
|
Type
|
STIRRING
|
Details
|
the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
the precipitated addition product
|
Type
|
FILTRATION
|
Details
|
is filtered with suction
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
ADDITION
|
Details
|
200 ml of hydrochloric acid are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
it is extracted with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue processed by distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.1 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |